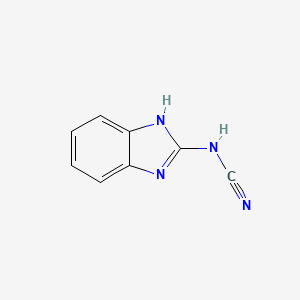

1H-benzimidazol-2-ylcyanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86124. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazol-2-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLIXUBOFQIMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204461 | |

| Record name | Cyanamide, 1H-benzimidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55864-37-4 | |

| Record name | Cyanamide, 1H-benzimidazol-2-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazolecarbamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, 1H-benzimidazol-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZIMIDAZOLECARBAMONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Benzimidazole Heterocycle in Chemical Sciences

The benzimidazole (B57391) scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the field of medicinal chemistry. chembuyersguide.com It is considered a "privileged structure" because its framework can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. The versatility of the benzimidazole nucleus has been extensively explored by the pharmaceutical industry for drug discovery.

The significance of this heterocycle stems from its diverse biological profile, which includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. lookchem.cn The structural flexibility of the benzimidazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties and develop a wide array of derivatives with enhanced therapeutic potential. chembuyersguide.comchembk.com This adaptability has led to the development of numerous clinically approved drugs, such as the anthelmintic agent albendazole (B1665689) and the proton pump inhibitor omeprazole. researchgate.net The continued interest in benzimidazoles is fueled by the ongoing discovery of new therapeutic applications for its derivatives, making it a subject of active and attractive research in medicinal chemistry. researchgate.net

Role of the Cyanamide Moiety in Organic Synthesis and Ligand Design

The cyanamide (B42294) group (–NCN) is a highly versatile and reactive functional group in organic chemistry. chemblink.comgoogle.com It is characterized by the unique connectivity of a nitrogen atom to a nitrile group, which imparts a dual reactivity: the amino nitrogen is nucleophilic while the nitrile carbon is electrophilic. nih.gov This duality makes cyanamides valuable building blocks for the synthesis of nitrogen-containing heterocycles, such as amidines, guanidines, and ureas. chemblink.comlongdom.org

In organic synthesis, cyanamides participate in a variety of transformations, including nucleophilic additions, cycloadditions, and radical reactions. longdom.org They can be prepared through several methods, with the electrophilic cyanation of amines being a common route. nih.gov Reagents like cyanogen (B1215507) bromide have traditionally been used, though safer alternatives have been developed. nih.gov

Beyond its role as a synthetic intermediate, the cyanamide moiety is also significant in ligand design for coordination chemistry. nih.gov Substituted cyanamides can coordinate to metal ions in multiple ways, for instance, through the nitrile nitrogen or the amine nitrogen. nih.govajol.info This versatility allows them to act as bridging ligands between metal centers, influencing the electronic and magnetic properties of the resulting coordination complexes. mdpi.com The ability of the cyanamide group to couple with the π-system of an attached aromatic ring, such as in phenylcyanamide, provides an effective way to link metal ions into a conjugated system. mdpi.com

Historical Context and Evolution of 1h Benzimidazol 2 Ylcyanamide Research

Established Synthetic Pathways to this compound

The creation of the this compound molecule relies on established heterocyclic chemistry techniques, primarily involving the reaction of a binucleophilic diamine with a reagent that provides the cyanamide-carbon backbone.

The most common and direct method for synthesizing this compound involves the cyclocondensation reaction between o-phenylenediamine and a suitable cyanating agent. One established approach utilizes cyanogen (B1215507) bromide (CNBr) as the cyanating agent. In this reaction, the two amine groups of o-phenylenediamine react in a stepwise manner with cyanogen bromide. The process begins with a nucleophilic attack by one of the primary amines on the cyanogen bromide, leading to an intermediate that subsequently undergoes an intramolecular cyclization to form the stable benzimidazole ring, with the cyanamide group attached at the 2-position.

Another conventional pathway involves the reaction of cyanamides with N,N-binucleophiles. researchgate.netnih.gov For instance, reacting a substituted cyanamide, such as 4,6-dimethylpyrimidin-2-ylcyanamide, with o-phenylenediamine leads to the formation of a benzimidazole derivative. researchgate.netnih.gov This illustrates a general strategy where a pre-formed cyanamide-containing molecule is used to build the benzimidazole ring. Similarly, the cyclization of 2-(cyanoamino)-4-hydroxy-6-methylpyrimidine with a substituted o-phenylenediamine is a known route to produce related benzimidazole structures. researchgate.net

Efforts to improve the synthesis of this compound and related compounds have focused on optimizing reaction parameters to increase yields and purity. This includes the selection of solvents, catalysts, and reaction modalities like flow chemistry. For related benzimidazole syntheses, which serve as a model, translating batch reactions into continuous flow processes has been shown to enhance reproducibility, especially for large-scale production. mdpi.com The use of 1,1′-carbonyldiimidazole (CDI) as a safe carbonylating agent in a mixture of tetrahydrofuran (B95107) (THF) and polyethylene (B3416737) glycol (PEG) 300 demonstrates a move towards safer and more efficient conditions. mdpi.com Optimization studies often involve screening various catalysts and solvent systems to find the most effective combination. For instance, monitoring reactions via Thin Layer Chromatography (TLC) and using catalysts like acetic anhydride (B1165640) can significantly improve outcomes.

Table 1: Selected Optimized Conditions for Benzimidazole Synthesis

| Starting Materials | Catalyst/Reagent | Solvent System | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Cyanating Agent | Acetic Anhydride | DMF or Toluene/NaOH | Reflux | Enhanced Yields | |

| o-Phenylenediamine, 1,1′-Carbonyldiimidazole (CDI) | None | THF/PEG 300 (7:3 v/v) | 210 °C (Flow Reactor) | High reproducibility, suitable for gram-scale synthesis | mdpi.com |

| 2-Nitroaniline, CO₂/H₂ | Au/TiO₂ | Not specified | Mild conditions | Formation of benzimidazole via hydrogenation and cyclization | rsc.org |

| 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde | Anhydrous K₂CO₃ | DMSO | Reflux, 1 hr | High yield (92%) of precursor for related compounds | mdpi.com |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzimidazoles, to minimize environmental impact. mdpi.com Key aspects include improving atom economy, using safer solvents, and employing catalytic methods. acs.org The synthesis of benzimidazoles from 2-nitroanilines using carbon dioxide (CO₂) and hydrogen (H₂) with a gold-on-titanium dioxide (Au/TiO₂) catalyst is an example of utilizing a renewable feedstock (CO₂) and a clean reductant (H₂). rsc.org This reaction proceeds under relatively mild conditions and represents a greener alternative to traditional methods. rsc.org The use of polyethylene glycol (PEG) 300 as a co-solvent is another green approach, as PEG is considered an environmentally benign solvent. mdpi.com Furthermore, developing synthetic routes that reduce the number of steps, such as one-pot multicomponent reactions, aligns with green chemistry goals by minimizing waste and energy consumption. The overarching aim is to design processes that are not only efficient but also sustainable and safe. mdpi.com

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the reactivity of its precursors. The primary starting materials are an aromatic diamine and a source for the N-C≡N functional group.

The most crucial precursor is o-phenylenediamine (benzene-1,2-diamine). researchgate.netnih.gov This molecule provides the benzene (B151609) ring and the two nitrogen atoms that will form the imidazole (B134444) portion of the final structure. Its two adjacent amine groups act as binucleophiles, enabling the cyclization reaction. researchgate.netnih.gov

The second key precursor is the cyanating agent, which provides the carbon atom of the cyanamide group. A common and direct reagent is cyanogen bromide (CNBr). Alternatively, a pre-existing cyanamide derivative can be used, which reacts with o-phenylenediamine to form the benzimidazole ring. researchgate.netresearchgate.net

During the synthesis, several intermediate compounds are formed. In the reaction of o-phenylenediamine with cyanogen bromide, the initial step is a nucleophilic attack of one amine group on the CNBr, displacing the bromide and forming an N-cyano-ortho-phenylenediamine intermediate. This intermediate is typically not isolated but rapidly undergoes an intramolecular cyclization, where the second amine group attacks the nitrile carbon, leading to the formation of the five-membered imidazole ring and yielding the final this compound product. In syntheses starting from other precursors like 1H-Benzo[d]imidazol-2-yliminomethanediamine, the benzimidazole core is already present, and the reaction proceeds to modify the side chain. researchgate.netnih.gov

Regioselectivity Control in this compound Synthesis and Related Compounds

Regioselectivity refers to the control over the direction of a chemical reaction, determining which of several possible positions on a molecule reacts. In the synthesis of the parent compound, this compound from unsubstituted o-phenylenediamine, regioselectivity is not a concern because the diamine is a symmetrical molecule.

However, the issue of regioselectivity becomes critical when synthesizing substituted benzimidazoles using an unsymmetrically substituted o-phenylenediamine. In such cases, the cyclization can lead to two different constitutional isomers. The final position of the substituent on the benzimidazole ring is determined by which nitrogen atom of the diamine initiates the cyclization. The control of this regioselectivity is a significant challenge in synthetic chemistry. nih.gov

Several factors can influence the regioselectivity, including the electronic properties (electron-donating or electron-withdrawing nature) and steric hindrance of the substituents on the phenylenediamine ring. Strategies to achieve high regioselectivity in the synthesis of related heterocyclic systems include the use of specific catalysts, pre-installing directing groups, or carefully controlling reaction conditions such as the choice of base or solvent. nih.govnih.gov For example, in the late-stage functionalization of complex molecules containing indole (B1671886) rings (structurally related to benzimidazole), the choice of base (e.g., K₂CO₃ vs. t-BuONa) can completely switch the site of arylation, demonstrating that reaction parameters can be fine-tuned to direct the outcome to a specific position. nih.gov Such principles are applicable to controlling the synthesis of specifically substituted 1,2-disubstituted benzimidazoles. nih.gov

Fundamental Reaction Pathways of the Cyanamide Group in this compound

The cyanamide group (-NH-C≡N) is the primary site of reactivity in this compound. Its ambidentate nature, possessing both nucleophilic and electrophilic centers, allows it to participate in a variety of transformations.

A key reaction pathway involves the reaction of the cyanamide with N,N-binucleophiles. For instance, the reaction of a related compound, 4,6-dimethylpyrimidin-2-ylcyanamide, with o-phenylenediamine illustrates the formation of new heterocyclic systems. researchgate.netnih.gov This type of reaction highlights the utility of cyanamides in constructing complex molecules.

The cyanamide moiety can also undergo reacylation reactions. For example, methylbenzimidazol-2-ylcarbamate can be converted to N-(1H-benzimidazol-2-yl) acetamide (B32628) by reacting with glacial acetic acid. ekb.eg The proposed mechanism involves a nucleophilic attack of the carboxylic acid on the carbamate, leading to an intermediate that subsequently transforms into (1H-benzimidazol-2-yl) carbamic acid. ekb.eg

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior. The nitrogen atoms of the benzimidazole ring and the cyanamide group can act as nucleophiles, while the carbon atom of the nitrile group is an electrophilic center.

The nucleophilic character is demonstrated in reactions where the benzimidazole nitrogen attacks an electrophile. For example, the direct cyclocondensation of o-phenylenediamine with cyanogen bromide proceeds via nucleophilic attack of the amine groups to form the benzimidazole ring.

Conversely, the electrophilic nature of the cyanamide's nitrile carbon allows it to be attacked by nucleophiles. This is a common strategy for the synthesis of various heterocyclic compounds. For example, N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide reacts with morpholine (B109124) and other binucleophiles like ethylenediamine (B42938) to form carboximidamides and other heterocyclic structures. researchgate.net

The table below summarizes the dual reactivity of the cyanamide group:

| Reactivity Type | Reacting Center | Example Reaction |

| Nucleophilic | Nitrogen atoms | Reaction with electrophiles like alkyl halides or acyl chlorides. |

| Electrophilic | Nitrile carbon atom | Reaction with nucleophiles like amines, thiols, or alcohols. |

Intramolecular Cyclization Reactions Involving this compound and its Derivatives

Intramolecular cyclization is a powerful tool for the synthesis of fused heterocyclic systems containing the benzimidazole core. These reactions often involve the formation of a new ring by the reaction of a side chain with the benzimidazole ring.

One notable example is the nickel-catalyzed intramolecular endo-selective C–H cyclization of benzimidazoles with alkenes. chemistryviews.org This method allows for the construction of polycyclic imidazole derivatives with high yields. chemistryviews.org The reaction is sensitive to the electronic properties of the substituents on the phenyl ring, with electron-withdrawing groups being less suitable. chemistryviews.org

Another approach involves the intramolecular cyclization of N-Boc-2-alkynylbenzimidazole derivatives. nih.gov Silver-catalyzed oxacyclization of these substrates leads to the formation of 1H-benzo researchgate.netmdpi.comimidazo[1,2-c] Current time information in Bangalore, IN.sohag-univ.edu.egoxazin-1-one derivatives in good yields. nih.gov The reaction conditions can be optimized by adjusting the catalyst, solvent, and temperature. nih.gov

The table below details examples of intramolecular cyclization reactions:

| Starting Material | Catalyst/Reagents | Product |

| Benzimidazole with alkene side chain | Ni(cod)2, NHC ligand, KOtBu, AlMe3 | Polycyclic imidazole derivative |

| N-Boc-2-alkynylbenzimidazole | Ag2CO3/TFA | 1H-benzo researchgate.netmdpi.comimidazo[1,2-c] Current time information in Bangalore, IN.sohag-univ.edu.egoxazin-1-one derivative |

| o-haloacetanilide and amidines | Copper(I) bromide | 2-substituted 1H-benzimidazole |

Alkylation and Acylation Mechanisms of this compound and Analogues

Alkylation and acylation reactions of benzimidazole derivatives are fundamental transformations for introducing various functional groups. These reactions typically occur at the nitrogen atoms of the benzimidazole ring.

N-alkylation of 2-(benzylthio)methyl-1H-benzimidazole derivatives can be achieved by reacting them with benzyl (B1604629) chloride or bromide in the presence of a base like potassium carbonate. gsconlinepress.com This modification at the 1-position of the benzimidazole ring has been shown to influence the biological activity of the resulting compounds. gsconlinepress.com

Similarly, the alkylation of (1H-benzimidazol-2-yl)-acetic acid esters with alkylating agents yields (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters. researchgate.net Phase-transfer catalysis can be employed for the N-methylation of 2-substituted benzimidazoles, providing high yields under mild conditions. researchgate.net

Acylation of 2-aminobenzimidazole can lead to the formation of N-(1H-benzimidazol-2-yl) acetamide. ekb.eg The reaction conditions can influence whether the acylation occurs at the exocyclic amino group or the ring nitrogen atoms. ekb.eg A novel method for synthesizing tricyclic benzimidazole derivatives involves an acylation step that can be optimized under microwave conditions or integrated into a continuous flow system. semanticscholar.org

Proposed Reaction Mechanisms for Novel Transformations of this compound

The versatile structure of this compound and its derivatives allows for the development of novel transformations leading to complex heterocyclic systems.

One proposed mechanism involves the reaction of chromonylacrylonitrile with 1H-benzimidazol-2-ylacetonitrile. This reaction is suggested to proceed through the opening of the γ-pyrone ring followed by a cyclocondensation to yield a pyrido[1,2-a]benzimidazole (B3050246) derivative. clockss.org

Another novel transformation is the aza-Michael addition of benzimidazol-2-one (B1210169) to α,β-unsaturated carbonyl compounds. rsglobal.pl This reaction, performed in a polar medium like DMF, leads to the formation of 1,3-disubstituted-1H-benzimidazol-2-one derivatives. rsglobal.pl The prototropic properties of the N-H protons in the imidazole ring play a crucial role in this transformation. rsglobal.pl

Furthermore, a plausible reaction mechanism has been suggested for the reaction of N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with various reagents, although specific details of the mechanism for this compound itself were not explicitly detailed in the provided context. sohag-univ.edu.eg

Derivatization Strategies and Analogue Synthesis of 1h Benzimidazol 2 Ylcyanamide

Design Principles for 1H-Benzimidazol-2-ylcyanamide Analogues

The design of analogues of this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and the optimization of physicochemical properties. The benzimidazole (B57391) scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. nih.gov Its broad pharmacological significance is attributed to its hydrogen-bond donor-acceptor capability, potential for π-π stacking interactions, and hydrophobic character, which facilitate efficient binding to macromolecules. nih.gov

Key design considerations for developing analogues of this compound often revolve around:

Modification at the C2 Position: The C2 position offers another critical point for modification. The cyanamide (B42294) group at this position is often retained in initial analogue designs to maintain favorable interactions with the target. However, strategic modifications can be explored to fine-tune activity.

Substitution on the Benzene (B151609) Ring: Altering the substitution pattern on the benzene portion of the benzimidazole ring can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity. nih.gov The position and nature of these substituents are crucial in SAR studies. nih.gov

Synthetic Routes to Substituted this compound Derivatives

A variety of synthetic methodologies have been developed to access derivatives of this compound, allowing for systematic exploration of the chemical space around this scaffold.

Modifications at the Benzimidazole Nitrogen (N1)

The alkylation of the N1-nitrogen of the benzimidazole ring is a common strategy to introduce structural diversity. This is typically achieved by reacting the parent this compound with a suitable halide in the presence of a base. nih.gov Both conventional heating and microwave-assisted methods have been successfully employed for this transformation, with the latter often providing advantages in terms of reduced reaction times and improved yields. nih.gov

For example, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized by reacting the corresponding 1H-benzimidazole with substituted halides using potassium carbonate as the base. nih.gov This approach allows for the introduction of a wide range of substituents at the N1 position.

Modifications at the Benzimidazole Carbon (C2)

While the 2-cyanamide group is a key feature, modifications at the C2 position can lead to novel analogues with altered properties. One of the primary methods for introducing substituents at the C2 position of the benzimidazole ring involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govresearchgate.net

A more advanced and stereoselective method for C2 functionalization is the enantioselective allylation of benzimidazoles. nih.gov This approach utilizes electrophilic N-OPiv benzimidazoles with 1,3-dienes as nucleophile precursors in a copper-hydride catalyzed reaction, leading exclusively to the C2-allylated product with high stereoselectivity. nih.gov Although not directly demonstrated on the 2-cyanamido derivative, this methodology presents a potential route for creating chiral C2-substituted analogues.

Substitutions on the Benzene Ring of the Benzimidazole Moiety

Introducing substituents onto the benzene ring of the benzimidazole core is a fundamental strategy for modulating the electronic and steric properties of the molecule. The most straightforward approach to achieve this is to start the synthesis with a pre-substituted benzene-1,2-diamine derivative. nih.gov

For instance, a series of 6-substituted 1H-benzimidazole derivatives have been synthesized by condensing 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. nih.gov This method allows for the preparation of analogues with diverse substitution patterns on the benzene ring, which is crucial for detailed SAR studies. nih.gov

Transformations of the Cyanamide Group

The cyanamide group is a versatile functional group that can undergo various chemical transformations, providing access to a wide range of heterocyclic systems. The carbon-nitrogen triple bond of cyanamides can participate in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, leading to the formation of five- and six-membered heterocyclic rings, respectively. nih.gov For example, the reaction of cyanamides with azides can yield 4-aminotetrazole adducts. nih.gov

Furthermore, the N-CN bond of the cyanamide can be cleaved to act as an electrophilic cyanating agent or an amino-transfer group. nih.gov Addition-hydroamination reactions of propargyl cyanamides can provide rapid access to highly substituted 2-aminoimidazoles, which are valuable pharmacophores. nih.gov These transformations highlight the potential of the cyanamide moiety in this compound as a synthetic handle for further derivatization and the creation of novel, more complex structures.

Fragment-Based Approaches in this compound Analogue Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification and optimization of lead compounds. frontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Hits from these screens are then optimized and grown into more potent, drug-like molecules.

The this compound scaffold is well-suited for FBDD. Its relatively small size and possession of key pharmacophoric features make it an attractive starting point. In FBDD campaigns, fragments are often selected based on the "rule-of-three," which provides guidelines for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. frontiersin.org

The process of evolving a fragment hit into a lead compound can involve several strategies, including:

Fragment Growing: Extending the fragment by adding new chemical moieties to explore and occupy adjacent binding pockets on the target protein.

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the target. This often requires the design of an appropriate linker to connect the fragments without disrupting their favorable interactions. frontiersin.org

The benzimidazole core of this compound provides a solid anchor for such optimization strategies, allowing for the systematic exploration of the surrounding chemical space to improve binding affinity and selectivity.

Spectroscopic and Advanced Analytical Characterization of 1h Benzimidazol 2 Ylcyanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1H-Benzimidazol-2-ylcyanamide and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics in solution. For benzimidazole (B57391) derivatives, NMR is crucial for assigning the signals of the fused ring system and any substituents. nih.gov

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the benzimidazole ring and the N-H proton. The aromatic region would typically display a complex pattern due to the coupling of the four protons on the benzene (B151609) ring. For the parent 1H-benzimidazole, these protons appear in the range of δ 7.2-7.7 ppm. rsc.org The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet at a downfield chemical shift, often above δ 12 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org The presence of the electron-withdrawing cyanamide (B42294) group at the 2-position would likely influence the chemical shifts of the aromatic protons, causing a downfield shift compared to the unsubstituted benzimidazole.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 12 | broad singlet |

| Aromatic C-H | 7.2 - 7.8 | multiplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each carbon atom in the benzimidazole ring system and the cyanamide group. The carbon atom at the 2-position (C2), being attached to two nitrogen atoms and the cyanamide group, is expected to be significantly downfield. In similar 2-substituted benzimidazoles, the C2 signal appears around δ 150-160 ppm. rsc.org The carbons of the benzene ring typically resonate in the range of δ 110-145 ppm. rsc.orgrsc.org The carbon atom of the cyanamide group (-C≡N) would also have a characteristic chemical shift. The rapid tautomerism in some benzimidazoles can sometimes affect the number of observable signals in the ¹³C NMR spectrum. arabjchem.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 | 150 - 160 |

| Benzene Ring Carbons | 110 - 145 |

| Cyanamide Carbon (-C≡N) | 110 - 120 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure of complex molecules like this compound. ugm.ac.id

COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, which is particularly useful for assigning the protons on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates the signals of protons with the signals of the carbon atoms they are directly attached to, allowing for the straightforward assignment of the protonated carbons in the benzimidazole ring. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique would be crucial for confirming the position of the cyanamide group by observing correlations between the protons on the benzimidazole ring and the C2 carbon, as well as the cyanamide carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be useful in determining the conformation of the molecule and identifying through-space interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound and its Analogues

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mdpi.comnih.gov The spectra are characterized by absorption bands corresponding to specific bond vibrations, making these methods excellent for identifying functional groups.

For this compound, the IR spectrum would be expected to show a characteristic N-H stretching vibration in the region of 3100-3400 cm⁻¹. rsc.orgorientjchem.org A key feature would be the stretching vibration of the cyanamide group (-C≡N), which typically appears as a sharp, intense band in the region of 2200-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the benzimidazole ring would be observed in the 1400-1650 cm⁻¹ region. mdpi.com The IR spectrum of the parent 1H-benzimidazole shows characteristic bands that can be used as a reference. nist.gov

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. nih.gov It would be especially useful for observing the vibrations of the benzimidazole ring system.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| -C≡N (Cyanamide) | Stretching | 2200 - 2260 |

| C=C / C=N (Ring) | Stretching | 1400 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₅N₅), the molecular weight is approximately 171.16 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of benzimidazole derivatives often involves the cleavage of the substituent at the 2-position and the fragmentation of the benzimidazole ring itself. The molecular ion peak [M]⁺ would be expected to be prominent. Common fragmentation pathways for benzimidazoles include the loss of HCN. researchgate.net For this compound, fragmentation could involve the loss of the cyanamide group or cleavage of the imidazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of 1H-benzimidazole typically shows absorption maxima around 243, 274, and 281 nm, which are attributed to π → π* electronic transitions. nist.gov The presence of the cyanamide group at the 2-position, which can participate in conjugation with the benzimidazole ring, is expected to cause a bathochromic (red) shift in the absorption maxima. The study of UV-Vis spectra in different solvents can also provide insights into the nature of the electronic transitions. researchgate.net The photophysical properties of benzimidazole derivatives are of significant interest for applications such as fluorescent probes. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λ_max, nm) |

| π → π* | 240 - 300 |

Note: The exact wavelengths and molar absorptivities can be influenced by the solvent.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Salts/Complexes

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

A comprehensive search of crystallographic databases and the scientific literature did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound are not available.

Similarly, there is a lack of published crystal structures for any salts or metal complexes involving this compound. While the benzimidazole moiety is known to form a wide variety of salts and coordination complexes with diverse metal ions, the specific interactions and resulting solid-state structures for the 2-cyanamide derivative have not been characterized and reported. nih.gov The presence of multiple nitrogen atoms in the molecule, including the imidazole ring nitrogens and the cyanamide group, suggests a rich coordination chemistry that is yet to be explored and documented through crystallographic studies.

In the absence of experimental data for this compound, a representative data table for a related benzimidazole derivative, 1H-benzimidazole-2-carboxamide, is provided below for illustrative purposes of the type of data obtained from such studies. researchgate.net

| Crystallographic Parameter | 1H-benzimidazole-2-carboxamide |

| Chemical Formula | C8H7N3O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.877 (5) |

| b (Å) | 5.874 (5) |

| c (Å) | 21.988 (5) |

| β (°) | 99.060 (5) |

| Volume (ų) | 1642.4 (16) |

| Z | 4 |

Note: The data in the table above is for a different compound and is only for illustrative purposes.

Advanced Chromatographic Techniques for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely employed for the separation, identification, and quantification of components in a mixture. For pharmaceutical and chemical analysis, HPLC methods are indispensable for determining the purity of a substance and for assaying its concentration in various matrices.

Despite the prevalence of HPLC for the analysis of benzimidazole-containing compounds, a specific, validated HPLC method for the purity assessment and quantification of this compound has not been detailed in the available scientific literature. nih.gov The development of such a method would typically involve the selection of an appropriate stationary phase (e.g., C8 or C18), a mobile phase providing adequate resolution and peak shape, and a suitable detection wavelength based on the compound's UV-Vis absorption spectrum.

Method Development and Validation for Analytical Procedures

The validation of an analytical method is a critical process that ensures its reliability, reproducibility, and accuracy for its intended purpose. wjarr.com Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

As no specific analytical method for this compound has been published, there is no corresponding validation data available. The development and validation of an analytical procedure for this compound would require systematic experimentation to establish these parameters. A hypothetical summary of validation parameters that would be determined is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | Typically 80-120% of the target concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | |

| - Repeatability | ≤ 2% |

| - Intermediate Precision | ≤ 3% |

| Specificity | No interference from placebo or related substances |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

Note: The acceptance criteria in the table are general guidelines and may vary depending on the specific application and regulatory requirements.

Computational and Theoretical Investigations on 1h Benzimidazol 2 Ylcyanamide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are foundational for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. For 1H-benzimidazol-2-ylcyanamide, DFT calculations would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. This method is also used to calculate various other properties, including vibrational frequencies and electronic energies.

The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals. The basis set, which describes the atomic orbitals of the system, would typically be a Pople-style basis set like 6-311++G(d,p). This notation indicates the use of a triple-zeta basis set for core orbitals, with diffuse functions (++ on heavy and hydrogen atoms) and polarization functions (d,p on heavy and hydrogen atoms, respectively) to accurately describe electron distribution, especially for systems with lone pairs and potential hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. Its energy is related to the molecule's ionization potential.

LUMO : Represents the lowest energy orbital that can accept electrons. Its energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic (from the HOMO) and electrophilic (to the LUMO) attacks.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: This table is illustrative as specific data is unavailable.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its sites for electrophilic and nucleophilic reactions. The MEP map is color-coded to represent different regions of electrostatic potential.

Red : Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

Blue : Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., acidic protons like N-H).

Green : Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the cyano group and the imidazole (B134444) ring, while the hydrogen atom on the imidazole nitrogen would exhibit a positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for confirming molecular structures.

Vibrational Frequencies : DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes (stretching, bending, etc.) of the functional groups. For this compound, this would help assign characteristic peaks, such as the N-H stretch, C≡N stretch of the cyanamide (B42294) group, and aromatic C-H stretches.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated values can be correlated with experimental data to provide an unambiguous assignment of all signals in the NMR spectra, which is particularly useful for complex heterocyclic structures.

Computational Studies of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms through computational methods is a cornerstone of modern organic chemistry. rsc.orgdntb.gov.ua These studies involve mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Key to this process is the identification and characterization of transition states—the highest energy point along the reaction coordinate—and any intermediate species.

For benzimidazole (B57391) derivatives, computational studies, often employing Density Functional Theory (DFT), are used to gain insights into various transformations. researchgate.net For instance, DFT calculations have been utilized to understand the detailed pathways of reactions such as copper-catalyzed hydroamination and the intramolecular thiol-promoted decomposition of cysteine esters. researchgate.net These computational models calculate the Gibbs free energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of the reaction. researchgate.net By analyzing the geometry and electronic structure of transition states, chemists can understand the origins of selectivity and reactivity in chemical processes. rsc.org While specific studies on the reaction mechanisms of this compound are not detailed in the provided sources, the principles of these computational investigations are broadly applicable to understanding its synthesis and reactivity.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. cumhuriyet.edu.tr Computational quantum chemistry serves as a predictive tool for identifying molecules with significant NLO properties. nih.gov Benzimidazole and its derivatives have been a focus of such computational studies due to their structural features which can be conducive to NLO activity. biointerfaceresearch.comresearchgate.net

The NLO response of a molecule is primarily determined by its hyperpolarizability. researchgate.net DFT calculations are commonly used to compute the first and second-order hyperpolarizabilities of molecules. researchgate.net Studies on various benzimidazole derivatives have shown that their NLO behavior can be greater than that of standard NLO materials like urea (B33335). biointerfaceresearch.comresearchgate.net The adaptability of the imidazole ring to accommodate different functional groups allows for the tuning of NLO properties. biointerfaceresearch.com Computational analyses of 1,2-disubstituted benzimidazole derivatives, for example, have been used to calculate charge distribution through Natural Bond Orbital (NBO) and NLO analyses, suggesting their potential as NLO materials. nih.gov These theoretical predictions help in designing and selecting promising candidates for synthesis and experimental validation. cumhuriyet.edu.tr

Below is a table summarizing computational findings for NLO properties of representative benzimidazole derivatives, which provides context for the potential properties of this compound.

| Compound Class | Computational Method | Key Findings |

| 1-benzyl-2-phenyl-1H-benzimidazole derivatives | B3LYP/6-31G** | NLO behavior was found to be greater than that of the standard NLO material urea. biointerfaceresearch.comresearchgate.net |

| 1,2-disubstituted benzimidazole derivatives | Ab initio | The synthesized derivatives possess a large μ(g)β(0) value, indicating potential as NLO materials. nih.gov |

| Pyridine benzimidazole derivatives | HF/6-31+G(d) | The introduction of a methyl group was found to increase the NLO activity. cumhuriyet.edu.tr |

| N-(1H-benzimidazol-2-yl)benzamide derivatives | DFT/B3LYP/6-311++G(d,p) | First- and second-order hyperpolarizability simulations indicated NLO behavior. researchgate.net |

This table is generated based on data for benzimidazole derivatives to illustrate the computational approaches used in the field.

Computational Studies of Antioxidant Mechanisms

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov Computational studies are instrumental in understanding the mechanisms by which compounds like benzimidazole derivatives can act as antioxidants. nih.gov These theoretical investigations typically use DFT to calculate thermodynamic parameters associated with various antioxidant pathways. nih.govresearchgate.net

The primary mechanisms for direct free radical scavenging are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. The feasibility of this pathway is often assessed by calculating the Bond Dissociation Enthalpy (BDE). frontiersin.org

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron, forming a radical cation, which then loses a proton. This mechanism is evaluated using Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). frontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron. This pathway is assessed via Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

A detailed computational study on 1H-benzimidazole-2-yl hydrazones, which are derivatives of the core benzimidazole structure, revealed their ability to react with various free radicals through multiple pathways. nih.govresearchgate.net DFT calculations showed that the preferred mechanism can depend on the solvent, with HAT being favorable in nonpolar media and SPLET in polar media. nih.govresearchgate.net These studies help to rationalize experimental observations and guide the design of more potent antioxidants. scienceopen.com

The following table outlines the key thermodynamic parameters used in computational studies to evaluate the antioxidant mechanisms of phenolic compounds, which are often used as a reference for other potential antioxidants. mdpi.com

| Mechanism | Key Thermodynamic Parameter | Description |

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of an O-H or N-H bond. |

| Single Electron Transfer followed by Proton Transfer (SET-PT) | Ionization Potential (IP) & Proton Dissociation Enthalpy (PDE) | IP relates to the energy required to remove an electron. PDE is the enthalpy change for proton loss from the resulting radical cation. frontiersin.org |

| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) | PA is the negative of the enthalpy of protonation. ETE is the enthalpy change for the electron transfer from the anion. |

This table describes the general parameters used in computational antioxidant studies.

Coordination Chemistry and Supramolecular Assemblies of 1h Benzimidazol 2 Ylcyanamide

Ligand Properties of 1H-Benzimidazol-2-ylcyanamide Derivatives in Metal Complexation

The benzimidazole (B57391) scaffold is a versatile ligand in coordination chemistry, primarily due to the presence of nitrogen atoms that can act as electron-pair donors. mdpi.comwikipedia.org Its derivatives are known to form stable complexes with numerous transition metal ions. researchgate.net The introduction of a cyanamide (B42294) group at the 2-position is expected to further enhance its coordination versatility.

The 1H-benzimidazole moiety itself offers two primary nitrogen donor sites for metal coordination: the imine nitrogen (-N=) and the amine nitrogen (-NH-). Typically, coordination occurs through the lone pair of electrons on the imine nitrogen atom. nih.govmdpi.com

In derivatives of 1H-benzimidazole, the substituent at the 2-position often introduces additional coordination sites, allowing the molecule to act as a bidentate or even a multidentate ligand. For example, benzimidazole derivatives with sulfonamide or phenolic groups have been shown to act as bidentate chelating ligands, coordinating through both a nitrogen atom from the imidazole (B134444) ring and a nitrogen or oxygen atom from the substituent. researchgate.net

For this compound, the key coordination sites would be:

Imine Nitrogen (N-donor): The sp2-hybridized nitrogen atom of the imidazole ring is a primary site for metal binding. nih.gov

Cyanamide Group Nitrogens (N-donors): The cyanamide group (-N-C≡N) introduces two additional nitrogen atoms. Both the amino-type nitrogen and the nitrile-type nitrogen have lone pairs of electrons and could potentially coordinate to a metal center, allowing for various binding modes, including monodentate, bridging, or chelating fashions.

This multiplicity of potential donor sites suggests that this compound can act as a versatile ligand, potentially forming mononuclear complexes, dinuclear complexes, or coordination polymers.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with benzimidazole-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. royalsocietypublishing.orgnih.gov A general procedure for synthesizing complexes with this compound would involve dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Zn(II), Co(II), etc.) in a solvent such as ethanol or methanol. nih.govnih.gov The reaction mixture is often heated under reflux for several hours to facilitate complex formation. mdpi.com Upon cooling, the resulting metal complex precipitates and can be collected by filtration.

Table 1: General Synthesis and Characterization Methods for Benzimidazole-Metal Complexes

| Aspect | Description | Common Techniques/Reagents | References |

|---|---|---|---|

| Synthesis | Reaction between a benzimidazole ligand and a metal salt in solution. | Ligand, Metal Salts (e.g., CuCl₂, Zn(CH₃COO)₂, Ni(ClO₄)₂), Solvents (e.g., Ethanol, Methanol, DMF). | mdpi.comroyalsocietypublishing.orgnih.gov |

| Characterization | A suite of spectroscopic and analytical methods is used to confirm the structure and composition of the newly formed complexes. | FT-IR, UV-Vis, ¹H-NMR, Mass Spectrometry, Elemental Analysis, Molar Conductivity, Magnetic Susceptibility. | researchgate.netroyalsocietypublishing.orgnih.gov |

Characterization of these complexes is crucial to determine their structure and properties. Key analytical techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites. A shift in the vibrational frequency of the C=N bond in the imidazole ring to a lower wavenumber upon complexation indicates the involvement of the imine nitrogen in binding to the metal ion. mdpi.com

UV-Visible Spectroscopy: Electronic spectra can provide information about the geometry of the metal center in the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution. royalsocietypublishing.org

Mass Spectrometry: This helps in confirming the molecular weight and fragmentation pattern of the complexes. nih.gov

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. researchgate.net

Structural Analysis of Coordination Compounds (e.g., Octahedral complexes)

Structural analysis, primarily through single-crystal X-ray diffraction, has revealed that metal complexes of benzimidazole derivatives can adopt various geometries. The specific geometry is influenced by the nature of the metal ion, the ligand-to-metal ratio, and the coordination environment provided by the ligand and any co-ligands or solvent molecules.

For instance, studies on related bidentate benzimidazole ligands have shown the formation of tetrahedral and octahedral complexes. researchgate.net In a typical octahedral complex, the metal center is coordinated to six donor atoms. With a bidentate ligand like a this compound derivative, an octahedral geometry could be achieved in a complex with a 1:3 metal-to-ligand ratio, [M(L)₃], or more commonly in a complex with other co-ligands, such as water or halide ions, for example, [M(L)₂(H₂O)₂]. researchgate.net Dimeric species with hexa-coordinated environments have also been observed. rsc.org

Supramolecular Architectures Involving this compound

The assembly of individual molecules into larger, ordered structures through non-covalent interactions is a key feature of benzimidazole chemistry. researchgate.net These interactions, primarily hydrogen bonding and π-π stacking, dictate the final supramolecular architecture of the compounds in the solid state. google.comresearchgate.net

Hydrogen bonds are crucial in directing the self-assembly of benzimidazole derivatives. The N-H group of the imidazole ring is a potent hydrogen bond donor, while the imine nitrogen atom can act as a hydrogen bond acceptor. nih.gov This allows for the formation of robust intermolecular hydrogen bonds, often leading to the creation of one-dimensional chains or two-dimensional sheets. nih.gov In complexes, coordinated water molecules or counter-ions can also participate in extensive hydrogen-bonding networks, further stabilizing the crystal lattice.

Crystal Engineering of this compound Based Materials

Information not available.

Mechanistic Studies of Biological Activities of 1h Benzimidazol 2 Ylcyanamide Derivatives Non Clinical Focus

Molecular Target Identification and Ligand-Target Interactions

The efficacy of benzimidazole (B57391) derivatives stems from their ability to bind to a diverse array of biological macromolecules. The heterocyclic benzimidazole scaffold, being isosteric to naturally occurring purines, can engage with various targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govmdpi.com

Key molecular targets identified for benzimidazole derivatives include:

Tubulin: Several 1H-benzimidazol-2-yl hydrazone derivatives target the protein tubulin, a critical component of microtubules. nih.govnih.gov Molecular docking studies have shown that these compounds likely bind to the colchicine (B1669291) binding site on the αβ-tubulin dimer. nih.govnih.gov This interaction is stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket.

Enzymes: A wide range of enzymes are targeted by this class of compounds. These include kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Protein Kinase CK1δ, and PI3 Kinase. mdpi.commdpi.comgoogle.com Other targeted enzymes include Topoisomerase II, tyrosinase, and acetylcholinesterase (AChE). mdpi.comnih.gov The binding mechanisms vary from competitive to non-competitive inhibition, depending on the specific derivative and target enzyme. nih.gov

Receptors: Benzimidazole derivatives have been identified as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism. nih.govresearchgate.net The interaction involves the ligand binding to the receptor's activation domain, initiating a conformational change that triggers downstream signaling.

Nucleic Acids: Due to their planar structure and ability to form hydrogen bonds, some derivatives can interact with DNA and RNA, either by intercalation between base pairs or by binding to the minor groove. nih.gov

The versatility of the benzimidazole core allows for substitutions at the N1, C2, and C5(6) positions, which fine-tunes the binding affinity and selectivity for these molecular targets. mdpi.comresearchgate.net

Interference with Cellular Processes at the Molecular Level (e.g., tubulin polymerization, enzyme inhibition)

By engaging with their molecular targets, 1H-benzimidazol-2-ylcyanamide derivatives can disrupt fundamental cellular processes.

Interference with Tubulin Polymerization: A primary mechanism of action for many benzimidazole derivatives is the inhibition of microtubule formation. nih.gov Microtubules are dynamic polymers of α- and β-tubulin dimers essential for cell division, intracellular transport, and maintenance of cell structure. By binding to the colchicine site on tubulin, these compounds prevent the necessary "curved-to-straight" conformational change that allows tubulin dimers to assemble into microtubules. nih.gov This disruption leads to the elongation of the nucleation phase and a slowdown of the polymerization process. nih.govuctm.edu The inhibition of tubulin polymerization ultimately arrests the cell cycle and can induce apoptosis, which is a key mechanism for their anthelmintic and potential antineoplastic activities. nih.gov

Enzyme Inhibition: Derivatives of 1H-benzimidazole act as inhibitors for a variety of enzymes, modulating their activity and impacting associated cellular functions. The mode of inhibition can be competitive, non-competitive, or mixed-type, depending on whether the compound binds to the enzyme's active site, an allosteric site, or both. nih.gov

| Enzyme Target | Type of Inhibition | Biological Consequence |

| Protein Kinases (e.g., CK1δ, PI3K) | ATP-competitive | Disruption of signal transduction, cell cycle control, and DNA repair. mdpi.comgoogle.comnih.gov |

| Cholinesterases (AChE, BChE) | Mixed-type | Increased levels of acetylcholine (B1216132) in neuronal synapses. nih.govbiointerfaceresearch.comresearchgate.net |

| Urease | Not specified | Inhibition of urea (B33335) breakdown. nih.gov |

| 5-Lipoxygenase (5-LOX) | Not specified | Reduction in the synthesis of pro-inflammatory leukotrienes. nih.gov |

This targeted enzyme inhibition underlies many of the observed biological effects, from anti-inflammatory to neuroprotective actions.

Receptor Binding Mechanisms (e.g., PPARγ agonist activity)

Certain derivatives of 1H-benzimidazole function as modulators of nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govresearchgate.net Telmisartan (B1682998), a well-known angiotensin II receptor blocker, also exhibits partial PPARγ agonist activity, and its benzimidazole core is crucial for this function. nih.gov

Studies on telmisartan analogues have demonstrated that the substituent at the C-2 position of the benzimidazole ring is a key determinant of PPARγ activation. The binding of these agonists to the ligand-binding domain of PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in glucose and lipid metabolism.

The potency of these derivatives as PPARγ agonists is highly dependent on their structure. For instance, modifying the alkyl or aryl groups at the C-2 position can significantly alter the binding affinity and efficacy.

Table: PPARγ Agonist Activity of C-2 Substituted Benzimidazole Derivatives

| Compound ID | C-2 Substituent | EC₅₀ (µM) in Luciferase Assay |

|---|---|---|

| 4a | Propyl | >10 |

| 4b | Butyl | 0.86 |

| 4c | iso-Butyl | 1.5 |

| 4d | tert-Butyl | 1.5 |

| 4e | Phenyl | 0.27 |

| 4i | 4-Methoxyphenyl | 0.29 |

| 4j | 4-Hydroxyphenyl | 5.8 |

Data sourced from a study on telmisartan analogues. nih.gov

This agonist activity at PPARγ highlights a mechanism through which benzimidazole derivatives can exert metabolic effects.

Modulation of Biochemical Pathways (e.g., kinase signaling pathways)

Benzimidazole derivatives can exert their biological effects by modulating complex biochemical signaling pathways. nih.gov This often occurs through the inhibition of key enzymes, particularly protein kinases, which are central regulators of cellular communication.

Kinase Signaling Pathways: Many derivatives are designed as kinase inhibitors, targeting pathways critical for cell proliferation, survival, and angiogenesis. mdpi.comgoogle.com For example, compounds have been developed to inhibit the PI3K-AKT-mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer. nih.gov By inhibiting kinases like PI3K or Akt, these compounds can block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis. researchgate.net Similarly, inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 disrupts signaling cascades that promote tumor growth and the formation of new blood vessels. researchgate.net

Other Signaling Pathways: Beyond kinase inhibition, benzimidazole derivatives can modulate other pathways. For instance, specific 1,2-disubstituted benzimidazoles have been shown to selectively inhibit Gq protein-mediated signaling downstream of the Protease-Activated Receptor 1 (PAR1) without affecting other signaling branches, such as those leading to cAMP production. This demonstrates the potential for developing pathway-selective modulators.

Radical Scavenging Mechanisms and Antioxidant Effects at the Molecular Level

Many 1H-benzimidazol-2-yl hydrazone derivatives exhibit significant antioxidant and radical scavenging properties. nih.govmdpi.comnih.gov These effects are primarily attributed to the ability of the molecule, particularly those bearing hydroxyl or methoxy (B1213986) groups on a phenyl ring, to donate a hydrogen atom or an electron to neutralize free radicals. nih.govresearchgate.net

The primary molecular mechanisms for radical scavenging include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule directly donates a hydrogen atom to a free radical, thereby quenching it. This is often the preferred mechanism in nonpolar media. nih.govresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This two-step process involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. This mechanism is favored in polar media. nih.govresearchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, the antioxidant first transfers an electron to the free radical, forming a radical cation, which then loses a proton. nih.gov

Computational studies using Density Functional Theory (DFT) have helped to elucidate these mechanisms by calculating reaction enthalpies for different pathways. nih.govresearchgate.net The presence of multiple hydroxyl groups on the phenyl moiety is a critical factor, significantly enhancing the radical scavenging capability. nih.gov These compounds have been shown to effectively scavenge various radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and to protect against iron-induced lipid peroxidation. nih.govnih.govresearchgate.netresearcher.lifescilit.com

Structure-Activity Relationship (SAR) Studies for Biological Activity (Molecular Basis)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent and selective compounds. researcher.lifeeurekaselect.com The versatility of the benzimidazole scaffold allows for modifications at several key positions, primarily N-1, C-2, and C-5(6). researchgate.net

Substitutions at the C-2 Position: This position is a major focus for modification and significantly impacts activity.

For PPARγ Agonism: The nature of the C-2 substituent is critical. An aromatic ring, such as a phenyl group, leads to high potency (EC₅₀ = 0.27 µM). nih.gov Elongation of an alkyl chain from propyl to butyl also increases activity. However, introducing a hydrophilic group like a hydroxyl on the C-2 phenyl ring (4-hydroxyphenyl) drastically reduces activity, likely due to hydrophilic repulsion within the receptor's binding pocket. This effect can be reversed by methylation of the hydroxyl group. nih.gov

For Antioxidant Activity: Attaching a phenyl hydrazone moiety to the C-2 position, especially one substituted with multiple hydroxyl groups, is a key strategy for conferring potent radical scavenging abilities. uctm.edunih.gov Derivatives with 2,3-dihydroxy and 3,4-dihydroxy substitutions are particularly effective. nih.govresearchgate.net

Substitutions at the N-1 Position: Modifications at this position often influence pharmacokinetic properties and can also impact target binding. For PPARγ agonists, a biphenyl-4-ylmethyl moiety at N-1 is an essential structural component for activity, as seen in telmisartan. nih.gov

Substitutions on the Benzene (B151609) Ring (C-5 and C-6):

For PPARγ Agonism: Introducing lipophilic groups at the C-5 or C-6 positions can enhance PPARγ activation. researchgate.net

For Kinase Inhibition: A 5-cyano substituent on the benzimidazole ring has been shown to be highly advantageous for the inhibition of protein kinase CK1δ, leading to a derivative with nanomolar potency. mdpi.com

For Antiamoebic Activity: SAR studies suggest that antiamoebic activity is favored by steric bulk at the C-5 position. researchgate.net

Future Research Directions and Perspectives for 1h Benzimidazol 2 Ylcyanamide

Exploration of Novel Synthetic Methodologies for 1H-Benzimidazol-2-ylcyanamide Scaffolds

The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount for advancing the study of this compound and its derivatives. While traditional methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with various reagents, provide a foundation, future research should focus on innovative strategies that offer higher yields, shorter reaction times, and greater molecular diversity. researchgate.netorganic-chemistry.org

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times from hours to minutes and improve yields for various benzimidazole derivatives. benthamdirect.comscispace.comarkat-usa.orgmdpi.com Applying MAOS to the synthesis of this compound could streamline the production process, making the scaffold more accessible for further research. eurekaselect.com Another key area is the development of one-pot, multi-component reactions . These reactions, which combine multiple starting materials in a single step, enhance efficiency and reduce waste. rsc.orgacs.orgorganic-chemistry.org Designing a one-pot protocol for the this compound core would be a significant step forward. rsc.org

Furthermore, the principles of green chemistry should guide the development of new synthetic methods. This includes exploring solvent-free reaction conditions and utilizing reusable catalysts to minimize environmental impact. mdpi.comfigshare.comacs.org The synthesis of related 2-aminobenzimidazoles often involves cyclodesulfurization of thioureas, a process that can be improved by using greener reagents and conditions. symbiosisonlinepublishing.com Adapting these modern synthetic strategies will be crucial for the sustainable exploration of this compound class.

| Methodology | Description | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reaction mixtures, accelerating reaction rates. | Reduced reaction times (minutes vs. hours), higher yields, cleaner reactions. benthamdirect.comarkat-usa.orgmdpi.com | Optimization of microwave parameters (power, temperature, time) for the cyclization step. |

| One-Pot, Multi-Component Reactions | Combines three or more reactants in a single reaction vessel to form the final product in a cascade manner. | Increased efficiency, reduced purification steps, atom economy, decreased solvent waste. acs.orgorganic-chemistry.org | Design of novel reaction cascades involving o-phenylenediamines and a cyanamide (B42294) source. |

| Catalyst Development | Exploration of novel homogeneous or heterogeneous catalysts (e.g., Lewis acids, zeolites, metal nanoparticles). | Milder reaction conditions, improved selectivity, catalyst recyclability. scispace.commdpi.com | Screening for efficient catalysts for the C-N bond formation to introduce the cyanamide group. |

| Solvent-Free (Dry Media) Synthesis | Conducting reactions in the absence of a solvent, often on solid supports or by grinding reactants together. | Environmentally friendly ("green"), simplified workup, potential for enhanced reactivity. scispace.comacs.org | Investigating solid-state reactions for the formation of the benzimidazole ring. |

Advanced Spectroscopic and In Silico Techniques for Comprehensive Characterization and Prediction

A thorough understanding of the three-dimensional structure, electronic properties, and dynamic behavior of this compound is essential for its rational design and application. While standard techniques like 1D NMR (¹H, ¹³C), FT-IR, and mass spectrometry provide basic structural confirmation, future research must leverage more sophisticated methods for a deeper analysis. rsc.orgrsc.org

Advanced two-dimensional (2D) NMR techniques , such as COSY, HSQC, HMBC, and NOESY, will be invaluable for unambiguous assignment of all proton and carbon signals and for elucidating through-bond and through-space correlations, which is particularly important for complex analogues. ipb.pt For studying the compound in the solid state, which is relevant for materials science applications, solid-state NMR (ssNMR) spectroscopy offers unique insights into the molecular packing, polymorphism, and local environment of atoms within the crystal lattice. nih.goviastate.edu Specifically, ¹³C{¹⁴N} ssNMR experiments can act as an "attached nitrogen test" to definitively identify carbon atoms bonded to nitrogen, a feature highly relevant to the cyanamide and imidazole (B134444) moieties. nih.goviastate.edunih.gov

In parallel, in silico techniques are poised to play a transformative role. Quantum chemical calculations, particularly Density Functional Theory (DFT) , can predict spectroscopic data, molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps, providing a detailed picture of the molecule's electronic structure and reactivity. tandfonline.comMolecular dynamics (MD) simulations can be employed to study the conformational flexibility of the molecule and its interactions with biological targets or other molecules in a condensed phase. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models that correlate structural features of this compound analogues with their biological activity or material properties, thereby guiding the synthesis of more potent or functional compounds. researchgate.netvjs.ac.vnbiointerfaceresearch.comnih.gov

| Technique | Type | Information Gained | Future Research Application |

|---|---|---|---|